Fura-FF AM: A Technical Guide to a Low-Affinity Ratiometric Calcium Indicator
Fura-FF AM: A Technical Guide to a Low-Affinity Ratiometric Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
Fura-FF AM is a cell-permeable fluorescent dye extensively utilized for the quantification of intracellular calcium ([Ca²⁺]i), particularly in environments with high calcium concentrations. As a difluorinated derivative of Fura-2, Fura-FF exhibits a significantly lower binding affinity for Ca²⁺, making it an ideal tool for studying cellular compartments and events associated with large calcium transients, such as in mitochondria and neuronal dendrites.[1][2][3][4] This guide provides an in-depth overview of Fura-FF AM, its principle of action, key quantitative data, and detailed experimental protocols.
Principle of Action
Fura-FF AM (Acetoxymethyl ester) is a non-polar, membrane-permeant form of the Fura-FF indicator. This allows it to passively diffuse across the cell membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, Fura-FF (potassium salt).[1][2][3][5] This active form is a fluorescent chelator that binds to free Ca²⁺.
The key feature of Fura-FF is its ratiometric nature. Upon binding to Ca²⁺, Fura-FF undergoes a conformational change that alters its fluorescence excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 365 nm in the Ca²⁺-free state to 339 nm in the Ca²⁺-bound state, while the emission wavelength remains around 507-514 nm.[1][3] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, one can determine the intracellular calcium concentration with high accuracy, as the ratio is largely independent of dye concentration, photobleaching, and cell thickness.[6][7]
Quantitative Data
The following table summarizes the key quantitative properties of Fura-FF, with a comparison to the high-affinity indicator Fura-2 for context.
| Property | Fura-FF | Fura-2 | Reference |
| Calcium Dissociation Constant (Kd) | ~5.5 - 6 µM | ~0.14 µM | [1][3][4] |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | ~380 nm | [1][3] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | ~340 nm | [1][3] |
| Emission Wavelength (Ca²⁺-free) | ~514 nm | ~510 nm | [1][3] |
| Emission Wavelength (Ca²⁺-bound) | ~507 nm | ~510 nm | [1][3] |
| Magnesium Sensitivity | Negligible | Low | [1][3][4] |
Experimental Protocols
The following is a generalized protocol for loading cells with Fura-FF AM and measuring intracellular calcium. This protocol is based on established methods for Fura-2 AM and should be optimized for specific cell types and experimental conditions.[8][9][10]
Reagent Preparation
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Fura-FF AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-FF AM in high-quality, anhydrous DMSO.[9][10][11] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. For some cell types, the non-ionic detergent Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04% to aid in the dispersion of Fura-FF AM.[9][10][11]
-
Working Solution: On the day of the experiment, dilute the Fura-FF AM stock solution into the loading buffer to a final concentration of 2-5 µM.[9][11] The optimal concentration should be determined empirically for each cell type.
Cell Loading
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Culture cells on glass coverslips or in a format suitable for fluorescence microscopy.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the Fura-FF AM working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[8][9][10] The optimal loading time and temperature must be determined empirically.
-
After incubation, wash the cells twice with indicator-free buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for complete de-esterification of the Fura-FF AM.[10]
Fluorescence Measurement
-
Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm (or wavelengths close to the Ca²⁺-bound and Ca²⁺-free excitation peaks of Fura-FF) and collect the emission at approximately 510 nm.[6][7]
-
Record the fluorescence intensities at both excitation wavelengths over time to monitor changes in intracellular calcium.
-
The ratio of the fluorescence intensities (F340/F380) can be used to calculate the absolute calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2).
References
- 1. Fura-FF AM | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fura-FF AM - Immunomart [immunomart.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. brainvta.tech [brainvta.tech]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. abpbio.com [abpbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
